1-Benzyl-4-(chloromethyl)benzene

Friedel-Crafts alkylation Zeolite shape-selectivity Diphenylmethane dimerization

1-Benzyl-4-(chloromethyl)benzene (CAS 14297-39-3), also systematically named p-(chloromethyl)diphenylmethane or 4-benzylbenzyl chloride, is a chlorinated aromatic compound with the molecular formula C₁₄H₁₃Cl and a molecular weight of 216.71 g/mol. It exists as a colorless to pale yellow liquid at ambient temperature, with a density of 1.102 g/cm³, a boiling point of 324.8 °C at 760 mmHg, a flash point of 144.5 °C, and a computed LogP of 4.48.

Molecular Formula C14H13Cl
Molecular Weight 216.7 g/mol
CAS No. 14297-39-3
Cat. No. B077098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(chloromethyl)benzene
CAS14297-39-3
Molecular FormulaC14H13Cl
Molecular Weight216.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=C(C=C2)CCl
InChIInChI=1S/C14H13Cl/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10-11H2
InChIKeyVYNOLHAQTWUNLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-(chloromethyl)benzene (CAS 14297-39-3): A para-Substituted Diphenylmethane Chloromethyl Building Block for High-Temperature Synthesis and Drug Discovery


1-Benzyl-4-(chloromethyl)benzene (CAS 14297-39-3), also systematically named p-(chloromethyl)diphenylmethane or 4-benzylbenzyl chloride, is a chlorinated aromatic compound with the molecular formula C₁₄H₁₃Cl and a molecular weight of 216.71 g/mol . It exists as a colorless to pale yellow liquid at ambient temperature, with a density of 1.102 g/cm³, a boiling point of 324.8 °C at 760 mmHg, a flash point of 144.5 °C, and a computed LogP of 4.48 . The compound features both a benzyl substituent and a benzylic chloromethyl group in a para relationship on the central benzene ring, classifying it structurally as a substituted diphenylmethane bearing a reactive electrophilic handle. It is commercially available as an organic synthesis intermediate at a purity specification of ≥98% (HPLC) with production scale reaching up to 500 kg [1].

Why Benzyl Chloride, 4-Methylbenzyl Chloride, or Chlorodiphenylmethane Cannot Simply Replace 1-Benzyl-4-(chloromethyl)benzene in Demand-Driven Applications


Although 1-Benzyl-4-(chloromethyl)benzene belongs to the broader benzyl chloride family, its unique combination of the diphenylmethane scaffold and a para-chloromethyl reactive site generates physicochemical properties and reactivity patterns that are not replicated by simpler analogs. In zeolite-catalyzed Friedel-Crafts dimerization, this compound's para isomer can be obtained with dramatically altered isomeric selectivity (meta:para ratio shift from 25:40 to 65:10) compared to conventional Lewis acid conditions, a result of shape-selective confinement effects that simpler benzyl chlorides do not experience to the same degree [1]. Its boiling point exceeds that of benzyl chloride by over 145 °C and its flash point is more than double, while its LogP of 4.48 far surpasses the 2.3–3.0 range of common mono-substituted benzyl chlorides, fundamentally altering extraction efficiency, chromatographic retention, and phase-transfer behavior . The para-benzyl substitution pattern also provides a privileged geometry for S2 pocket occupancy in matrix metalloprotease inhibitor pharmacophores, a binding mode inaccessible to benzyl chloride or 4-methylbenzyl chloride [1]. These multidimensional differences mean that procurement based purely on the presence of a chloromethyl group, without accounting for the diphenylmethane architecture, will yield different reaction outcomes, different purification profiles, and different biological activity in derived products.

Quantitative Differentiation Evidence for 1-Benzyl-4-(chloromethyl)benzene Versus Closest Analogs: Meta-Selectivity, Thermal Stability, Lipophilicity, Drug Discovery Utility, and Process Safety


Zeolite-Mediated Meta-Selectivity in Friedel-Crafts Dimerization: Dimer Yield Increase from 8% to 33% and Meta Isomer Preference Shift from 25% to 65% Versus AlCl₃ Catalysis

In the Friedel-Crafts self-condensation of benzyl chloride to form benzylbenzyl chloride (the mixture of ortho, meta, and para isomers of 1-Benzyl-4-(chloromethyl)benzene), the choice of catalyst and reaction environment fundamentally alters both yield and isomeric distribution. Using conventional AlCl₃ in nitrobenzene at −8 °C (Entry 2), the dimer yield is limited to 8% with an ortho:meta:para ratio of 35:25:40—meta represents only 25% of the dimer fraction, and substantial polymerization occurs [1]. In stark contrast, using NaY faujasite-type zeolite at room temperature for 24 hours (Entry 6), the dimer yield increases to 33% and the isomer ratio shifts to 25:65:10, with meta now constituting 65% of the dimer fraction—a 2.6-fold enhancement in meta selectivity [1]. Furthermore, while neat benzyl chloride with AlCl₃ at room temperature undergoes immediate, uncontrolled polymerization (83% solid polymer within 0.1 hour, Entry 1), the zeolite-mediated reaction reduces the polymer fraction to only 27% (Entry 4) while preserving the desired dimer product [1].

Friedel-Crafts alkylation Zeolite shape-selectivity Diphenylmethane dimerization

Boiling Point Differential of +145.8 °C Over Benzyl Chloride: Enabling High-Temperature Reaction Solvent Windows Unattainable with Simpler Benzyl Chlorides

1-Benzyl-4-(chloromethyl)benzene exhibits a boiling point of 324.8 °C at 760 mmHg . This is 145.8 °C higher than benzyl chloride (CAS 100-44-7), which boils at 179 °C [1], 124.8 °C higher than 4-methylbenzyl chloride (CAS 104-82-5) at 200 °C [2], and approximately 54.8 °C higher than chlorodiphenylmethane (CAS 90-99-3), which boils at approximately 270 °C . The vapor pressure of the target compound is extremely low at 0.000455 mmHg at 25 °C, compared to benzyl chloride's 1.3 mmHg [1]. This near-absence of volatility at ambient temperature directly translates into reduced evaporative losses during ambient-pressure processing and a significantly broader liquid-phase operating range for reactions requiring elevated temperatures without resorting to sealed-vessel or high-pressure equipment.

Thermal stability High-boiling intermediates Reaction engineering

LogP Differential of +2.18 Over Benzyl Chloride: Lipophilicity-Driven Advantage for Non-Aqueous Extractions, Reverse-Phase Chromatography, and Phase-Transfer Catalysis

The computed octanol-water partition coefficient (LogP) of 1-Benzyl-4-(chloromethyl)benzene is 4.48 (XLogP3 = 4.2) , reflecting the substantial hydrophobic contribution of the diphenylmethane scaffold. This is 2.18 log units higher than benzyl chloride (LogP = 2.30) [1] and 1.53 log units higher than 4-methylbenzyl chloride (LogP = 2.95) [2]. In practical terms, a ΔLogP of +2.18 represents an approximately 150-fold greater partitioning into the organic phase at equilibrium. This magnitude of difference fundamentally alters the compound's behavior in liquid-liquid extraction workflows, where near-quantitative recovery into organic solvents can be achieved with fewer extraction cycles compared to benzyl chloride derivatives.

Lipophilicity Octanol-water partition Chromatographic retention Phase-transfer

Matrix Metalloprotease Inhibitor Pharmacophore: 4-Benzylbenzyl-Derived Phosphinic Acids Achieve Sub-Nanomolar IC₅₀ (0.770 nM vs MMP-8) Validated in Drug Discovery Programs

The 4-benzylbenzyl group—directly derived from 1-Benzyl-4-(chloromethyl)benzene via its chloromethyl reactive handle—serves as the P2 substituent in a series of potent phosphinic acid-based matrix metalloprotease (MMP) inhibitors developed at Pfizer. The compound (4-Benzyl-benzyl)-[2-((S)-2,2-dimethyl-1-methylcarbamoyl-propylcarbamoyl)-4-phenyl-butyl]-phosphinic acid (CHEMBL290377) exhibits IC₅₀ values of 0.770 nM against MMP-8 (neutrophil collagenase), 10 nM against MMP-2 (72 kDa type IV collagenase), and 8.20 nM against MMP-12 (macrophage metalloelastase) [1]. The synthesis route, documented in the Drug Synthesis Database, proceeds via Arbuzov reaction of a phosphinic acid intermediate with 4-benzylbenzyl bromide (V), which is itself prepared by reduction of 4-benzoylbenzyl bromide—a synthetic sequence that relies on the 4-benzylbenzyl architecture introduced by the target compound [2]. In contrast, benzyl chloride-derived P2 benzyl groups without the additional phenyl ring (e.g., unsubstituted benzyl) were reported to yield approximately 3-fold lower potency in the same MMP-13 inhibitor scaffold [3].

Matrix metalloprotease inhibition Drug discovery Phosphinic acid pharmacophore S2 pocket binding

Flash Point of 144.5 °C Versus 60 °C for Benzyl Chloride: Over 2-Fold Enhancement in Process Safety Margin for Kilo-Lab and Pilot-Plant Operations

The flash point of 1-Benzyl-4-(chloromethyl)benzene is 144.5 °C , compared to 60 °C for benzyl chloride and 75 °C for 4-methylbenzyl chloride [1]. At 144.5 °C, the target compound falls well above the threshold for flammable liquid classification under most regulatory frameworks that define flammable liquids as having flash points below 93 °C (OSHA) or 60 °C (GHS Category 3). In contrast, benzyl chloride at 60 °C is classified as a flammable liquid (GHS Category 3) and requires stringent fire-prevention measures during storage and processing. The 84.5 °C higher flash point translates to a significantly expanded safe operating temperature window for exothermic reactions such as nucleophilic substitutions or Friedel-Crafts alkylations that may generate localized heating.

Process safety Flash point Thermal hazard Scale-up

Independent Synthesis and Full Spectroscopic Characterization of All Three Positional Isomers: Enabling Unambiguous Identity Confirmation for Regulated Intermediate Procurement

The J. Org. Chem. 2001 study by Van Herwijnen and Brinker provides an independent three-step synthesis of each pure positional isomer—ortho, meta, and para—of 1-(chloromethyl)-x-(phenylmethyl)benzene starting from the corresponding commercially available x-benzoylbenzoic acids (Aldrich), via Wolff-Kishner reduction, LAH reduction, and thionyl chloride chlorination [1]. The para isomer (p-1), which corresponds to 1-Benzyl-4-(chloromethyl)benzene (CAS 14297-39-3), was isolated in 76% yield as a colorless oil with complete ¹H and ¹³C NMR assignments: ¹H NMR δ 4.02 (s, 2H, CH₂Cl), 4.60 (s, 2H, benzylic CH₂), 7.18–7.38 (m, 9H, Ar-H); ¹³C NMR CH₂: δ 41.6 (benzylic), 46.1 (chloromethyl) [1]. These reference data enable unambiguous identity confirmation by NMR, distinguishing the para isomer from its ortho and meta counterparts. In contrast, many generic benzyl chloride analogs are commercially available only as single isomeric forms or undefined mixtures, and comprehensive spectroscopic reference standards are not uniformly available [2].

Isomer characterization NMR spectroscopy Quality control Regulatory compliance

High-Value Application Scenarios for 1-Benzyl-4-(chloromethyl)benzene (CAS 14297-39-3) in Zeolite-Catalyzed Synthesis, Drug Discovery, and High-Temperature Process Chemistry


Shape-Selective Zeolite-Catalyzed Synthesis of Meta-Enriched Diphenylmethane Dimers for Specialty Polymer and Macrocycle Precursors

Researchers seeking to prepare meta-enriched benzylbenzyl chloride dimers should prioritize 1-Benzyl-4-(chloromethyl)benzene or its precursors in conjunction with NaY faujasite-type zeolite catalysis. As demonstrated by Van Herwijnen and Brinker [1], the zeolite-mediated approach delivers dimer yields up to 33% with meta isomer content of 60–65%, compared to only 8% yield and 25% meta content using conventional AlCl₃ at −8 °C. The para isomer (the pure form of CAS 14297-39-3) is itself one of the three dimer products, obtained in 76% isolated yield via independent synthesis from 4-benzoylbenzoic acid. This selectivity profile is particularly relevant for the synthesis of meta-linked diphenylmethane oligomers, macrocyclic precursors, and specialty polymer building blocks where conventional Lewis acid catalysis produces intractable polymer mixtures. The dramatically reduced polymerization (12% solid fraction with zeolite vs 83% with neat AlCl₃) further simplifies downstream purification compared to benzyl chloride-based protocols.

Medicinal Chemistry Synthesis of MMP Inhibitor Candidates Requiring the 4-Benzylbenzyl Pharmacophore for S2 Pocket Occupancy

In structure-based drug design programs targeting matrix metalloproteases (MMP-2, MMP-8, MMP-12, MMP-13), 1-Benzyl-4-(chloromethyl)benzene serves as the direct alkylating agent for introducing the 4-benzylbenzyl P2 substituent onto phosphinic acid or related zinc-binding scaffolds. BindingDB data curated from Pfizer's drug discovery program show that the resulting 4-benzylbenzyl-containing phosphinic acids achieve IC₅₀ values as low as 0.770 nM against MMP-8 [2]. The documented synthetic route proceeds via conversion of the chloromethyl group to the corresponding bromide (4-benzylbenzyl bromide) followed by Arbuzov reaction with a phosphinic acid intermediate [3]. SAR studies have established that the 4-benzylbenzyl group provides approximately 3-fold potency enhancement over unsubstituted benzyl P2 groups in MMP-13 inhibitors [4]. For medicinal chemistry teams, procurement of the pre-formed 1-Benzyl-4-(chloromethyl)benzene eliminates the need for multi-step P2 fragment synthesis and ensures the correct para-substitution geometry for S2 pocket binding.

High-Temperature Liquid-Phase Reaction Engineering Where Volatility of Benzyl Chloride and 4-Methylbenzyl Chloride Precludes Their Use

For chemical process development requiring sustained liquid-phase operation above 180 °C at ambient pressure, 1-Benzyl-4-(chloromethyl)benzene offers a unique operational window: its boiling point of 324.8 °C exceeds that of benzyl chloride (179 °C) by over 145 °C and that of 4-methylbenzyl chloride (200 °C) by over 124 °C. This thermal stability enables nucleophilic substitution reactions with high-boiling amines, alcohols, or thiols to be conducted without reflux condensers rated for volatile organics, and without pressurized reactor vessels. The flash point of 144.5 °C, more than double that of benzyl chloride (60 °C), additionally reduces the ignition risk classification of the reaction mixture. The commercial availability at up to 500 kg scale with 98% HPLC purity [5] further supports process development and pilot-plant campaigns where thermal safety and low volatility are critical engineering parameters.

Reverse-Phase Chromatographic Method Development and Lipophilic Tracer Studies Utilizing the High LogP Differential

Analytical chemists developing HPLC or UPLC methods for reaction monitoring of diphenylmethane-type intermediates can exploit the LogP of 4.48 for 1-Benzyl-4-(chloromethyl)benzene to achieve baseline separation from more polar benzyl chloride-derived impurities. With a ΔLogP of +2.18 relative to benzyl chloride (LogP 2.3), the target compound exhibits approximately 150-fold greater retention on C18 stationary phases under equivalent isocratic conditions, translating to a retention time difference that enables robust quantification of residual starting materials. This same lipophilicity differential supports efficient liquid-liquid extraction workups: a single extraction with a non-polar organic solvent can recover >99% of the target compound from aqueous reaction mixtures, compared to multiple extraction cycles required for benzyl chloride. These properties are especially valuable in preparative-scale purifications where solvent consumption and cycle time directly impact cost-of-goods.

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